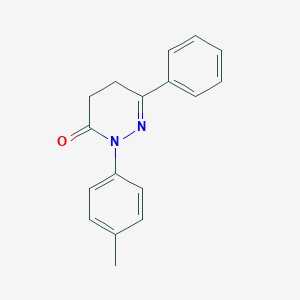
2-(4-methylphenyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methylphenyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPDP or MPDPH, and it is a member of the pyridazinone family of compounds.
Aplicaciones Científicas De Investigación
MPDP has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory, analgesic, and antipyretic activities in animal models. MPDP has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The exact mechanism of action of MPDP is not fully understood, but it is believed to act through the inhibition of cyclooxygenase-2 (COX-2) and the suppression of pro-inflammatory cytokines. MPDP has also been shown to modulate the activity of neurotransmitters such as dopamine and serotonin, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
MPDP has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. It also inhibits the activation of nuclear factor kappa B (NF-kB), which is a key regulator of inflammation. MPDP has been found to reduce pain and fever in animal models, which is consistent with its analgesic and antipyretic activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPDP is a relatively stable compound that can be easily synthesized in the laboratory. It has been extensively studied in animal models and has shown promising results in various therapeutic applications. However, its potential toxicity and side effects have not been fully evaluated, and further studies are needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several potential future directions for research on MPDP. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. MPDP has been shown to have neuroprotective effects and may be useful in preventing or slowing the progression of these diseases.
Another area of interest is the development of new synthetic methods for MPDP that are more efficient and environmentally friendly. This could lead to the production of MPDP on a larger scale and at a lower cost.
In conclusion, MPDP is a chemical compound that has shown promising results in various therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully evaluate its safety and efficacy in humans and to explore its potential in new therapeutic applications.
Métodos De Síntesis
The synthesis of MPDP involves the condensation of 4-methylbenzaldehyde and phenylhydrazine in the presence of acetic anhydride. The resulting product is then treated with hydrochloric acid to give MPDP as a white crystalline solid. This method has been optimized to produce high yields of MPDP with excellent purity.
Propiedades
Nombre del producto |
2-(4-methylphenyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone |
|---|---|
Fórmula molecular |
C17H16N2O |
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
2-(4-methylphenyl)-6-phenyl-4,5-dihydropyridazin-3-one |
InChI |
InChI=1S/C17H16N2O/c1-13-7-9-15(10-8-13)19-17(20)12-11-16(18-19)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3 |
Clave InChI |
CLWUSQCXNDAZKO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)CCC(=N2)C3=CC=CC=C3 |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=O)CCC(=N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Cyanomethyl)sulfanyl]-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B257679.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B257680.png)
![3-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B257692.png)
![6-(Piperidin-1-yl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B257694.png)



![4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(4-methoxyphenyl)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B257709.png)
![1-[5-(2H-chromen-3-ylmethylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B257712.png)
![N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide](/img/structure/B257713.png)
![N-{6-[2-(3-nitrobenzylidene)hydrazino]-6-oxohexyl}benzamide](/img/structure/B257716.png)

![2-Ethyl 4-methyl 3-methyl-5-{[(4-methyl-1-piperidinyl)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B257720.png)
![methyl 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetate](/img/structure/B257727.png)